1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14BrF3O. This compound is characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring. It is a versatile compound with applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method is the bromination of 2-ethyl-6-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes and alcohols.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethoxy)benzene depends on the specific application and the target molecule. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromopropyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or activation of biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but lacks the ethyl group.
1-Bromo-2-(trifluoromethoxy)benzene: Lacks the ethyl and bromopropyl groups.
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14BrF3O |
---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-9-5-3-7-11(17-12(14,15)16)10(9)6-4-8-13/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
DGASZFMPGGXTBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
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